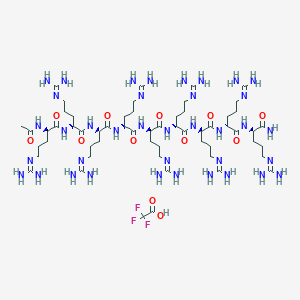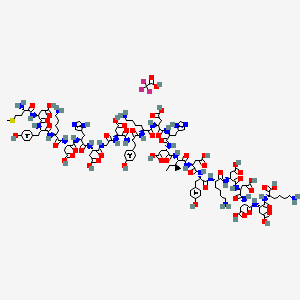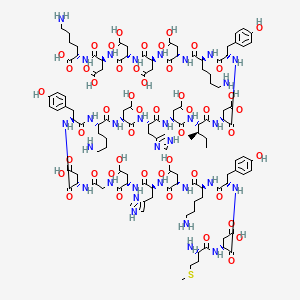
PSCA (14-22)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prostate Stem Cell Antigen; PSCA
Scientific Research Applications
1. Cancer Biomarker and Diagnostic Tool
Prostate Stem Cell Antigen (PSCA) has been identified as a cell surface protein with significant implications in cancer research. It's notably overexpressed in various cancers, including prostate, bladder, and pancreatic cancers. Due to its correlation with advanced clinical stages and metastasis, particularly in prostate cancers, PSCA serves as a potential biomarker for diagnosis and prognosis of these malignancies. This characteristic makes it a valuable target in cancer diagnostics (Saeki et al., 2010).
2. Target for Cancer Therapy
PSCA's overexpression in cancerous tissues compared to normal tissues has led to its exploration as a target for therapy. Studies have demonstrated that targeting PSCA with monoclonal antibodies can inhibit tumor growth and metastasis in prostate cancer. This suggests that PSCA could be an effective target for immunotherapy, particularly in advanced stages of prostate cancer where PSCA expression increases (Gu et al., 2000).
3. Role in Immunotherapy
PSCA is also gaining attention in the realm of immunotherapy. It has shown clinical potential as a prostate-specific antigen in immunotherapeutic applications. When presented by dendritic cells, PSCA may elicit a strong tumor-specific immune response, making it a promising candidate for developing immunotherapeutic strategies against cancers where PSCA is overexpressed (Saeki et al., 2010).
4. Genetic Research and Cancer Risk
Recent findings indicate that genetic variations of PSCA confer increased risks of certain cancers, including gastric and bladder cancer. This opens new avenues of research into the pathological functions of PSCA, potentially leading to more personalized approaches in cancer treatment and prevention (Shi et al., 2012).
properties
sequence |
ALQPGTALL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Prostate Stem Cell Antigen (14-22); PSCA (14-22) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)